molecular formula C8H15NO3 B3015356 Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate CAS No. 2287236-58-0

Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate

Cat. No.: B3015356
CAS No.: 2287236-58-0
M. Wt: 173.212
InChI Key: AMFBMUQHKXHMLW-RQJHMYQMSA-N
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Description

Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate is a chiral compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of a suitable aldehyde with an amine and an ester in the presence of a catalyst. For example, the reaction of benzaldehyde, aniline, and ethyl acetoacetate in the presence of a proline-iron(III) complex can yield the desired compound . The reaction is typically carried out at room temperature and involves the formation of an iminium ion intermediate.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of solid-supported catalysts such as silica or alumina to enhance the efficiency and selectivity of the reaction . These catalysts can facilitate the reaction under milder conditions and reduce the number of synthesis steps, making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate can be compared with other morpholine derivatives, such as:

These compounds share similar structural features but differ in their specific functional groups and applications. This compound is unique due to its chiral nature and the specific synthetic routes used for its preparation.

Properties

IUPAC Name

ethyl (2S,6R)-6-methylmorpholine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-3-11-8(10)7-5-9-4-6(2)12-7/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFBMUQHKXHMLW-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC(O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CNC[C@H](O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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